molecular formula C26H23OP B3031264 4-Methoxybenzylidene triphenylphosphorane CAS No. 21960-26-9

4-Methoxybenzylidene triphenylphosphorane

Cat. No.: B3031264
CAS No.: 21960-26-9
M. Wt: 382.4 g/mol
InChI Key: BHWXTNDORACTIJ-UHFFFAOYSA-N
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Description

4-Methoxybenzylidene triphenylphosphorane: is an organophosphorus compound with the molecular formula C26H23OP . It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one methoxybenzylidene group. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a ylide to form alkenes from aldehydes and ketones .

Scientific Research Applications

4-Methoxybenzylidene triphenylphosphorane has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, Triphenylphosphine, indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle 4-Methoxybenzylidene triphenylphosphorane with appropriate safety precautions.

Future Directions

Research on 4-Methoxybenzylidene triphenylphosphorane and related compounds is ongoing. Recent studies have investigated the phase transitions of liquid crystals like N-(4-methoxybenzylidene)-4-butylaniline (MBBA) confined within porous silica materials . Such research could lead to new applications in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzylidene triphenylphosphorane can be synthesized through a two-step process starting from triphenylphosphine. The first step involves the P-alkylation of triphenylphosphine with 4-methoxybenzyl chloride to form the corresponding phosphonium salt. The second step involves the deprotonation of the phosphonium salt using a strong base such as sodium hydride or butyllithium to yield the desired ylide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzylidene triphenylphosphorane primarily undergoes the Wittig reaction, a type of substitution reaction where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a betaine intermediate, which subsequently eliminates triphenylphosphine oxide to yield the desired alkene .

Common Reagents and Conditions:

    Reagents: Aldehydes or ketones, strong bases (e.g., sodium hydride, butyllithium)

    Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

Major Products: The major products of the Wittig reaction involving this compound are alkenes, with the specific structure depending on the aldehyde or ketone used as the reactant .

Mechanism of Action

The mechanism of action of 4-methoxybenzylidene triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate. The ylide reacts with the carbonyl compound (aldehyde or ketone) to form the betaine, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Uniqueness: 4-Methoxybenzylidene triphenylphosphorane is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .

Properties

IUPAC Name

(4-methoxyphenyl)methylidene-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23OP/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWXTNDORACTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378612
Record name 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21960-26-9
Record name 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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